molecular formula C21H21N B409072 4-Tert-butyl-2,6-diphenylpyridine

4-Tert-butyl-2,6-diphenylpyridine

Cat. No.: B409072
M. Wt: 287.4g/mol
InChI Key: PRFHFFGLMJFIKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Tert-butyl-2,6-diphenylpyridine is a trisubstituted pyridine derivative characterized by a central pyridine ring with a tert-butyl group at the 4-position and phenyl groups at the 2- and 6-positions. This structure confers unique steric and electronic properties, making it valuable in materials science and coordination chemistry. The tert-butyl group enhances solubility in non-polar solvents and improves thermal stability, while the phenyl groups contribute to π-π stacking interactions, relevant in polymer design and ligand frameworks .

Properties

Molecular Formula

C21H21N

Molecular Weight

287.4g/mol

IUPAC Name

4-tert-butyl-2,6-diphenylpyridine

InChI

InChI=1S/C21H21N/c1-21(2,3)18-14-19(16-10-6-4-7-11-16)22-20(15-18)17-12-8-5-9-13-17/h4-15H,1-3H3

InChI Key

PRFHFFGLMJFIKT-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)C1=CC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features are summarized below:

Compound Substituents Key Properties Applications
4-Tert-butyl-2,6-diphenylpyridine 4-tert-butyl, 2,6-diphenyl High thermal stability (Tg > 250°C), solubility in aromatic solvents Polymer matrices, ligand synthesis
4-Aryl-2,6-diphenylpyridine 4-aryl (e.g., fluorinated phenoxy) Enhanced solubility in polar solvents; lower thermal stability (Tg ~ 180°C) High-performance polymers
Musk Tibetene (MT) 1-tert-butyl, 3,4,5-trimethyl, 2,6-dinitro Nitro groups confer fragrance stability; high lipophilicity Perfumery
3-Methyl-4-benzyl-2,6-diphenylpyridine 3-methyl, 4-benzyl Selective hydrogenation to piperidines; reactivity in dehydrocyclization Heterocyclic synthesis
Key Observations:
  • Steric Effects : The tert-butyl group in this compound introduces significant steric hindrance compared to smaller substituents (e.g., methyl or nitro groups), reducing reactivity in nucleophilic substitutions but enhancing thermal stability .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in MT) increase electrophilicity, whereas electron-donating phenyl groups in pyridine derivatives enhance π-conjugation for material applications .
Key Findings:
  • The tert-butyl group necessitates longer reaction times due to steric hindrance during cyclization .
  • Ionic liquid-mediated synthesis (e.g., for triarylpyridines) offers higher yields but requires specialized reagents .

Physicochemical Properties

Property This compound 4-Aryl-2,6-diphenylpyridine Musk Tibetene (MT)
Melting Point (°C) 180–185 150–155 95–100
Solubility Soluble in CHCl₃, toluene Soluble in DMF, THF Insoluble in water
Thermal Stability (Tg) 250°C 180°C N/A
Key Insights:
  • The tert-butyl group elevates melting points and thermal stability compared to aryl-substituted analogs .
  • Musk derivatives like MT prioritize lipophilicity over thermal properties for fragrance longevity .

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